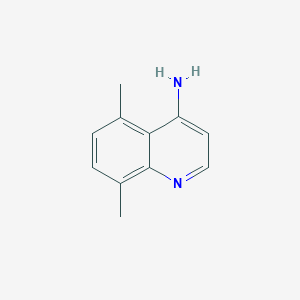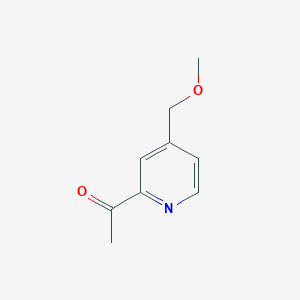![molecular formula C9H10O3 B11917023 (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B11917023.png)
(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,6S)-4-Oxospiro[bicyclo[310]hexane-2,1’-cyclopropane]-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable bicyclic precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-oxirane]: Another spirocyclic compound with a different ring structure.
Spiro[cyclopropane-1,2’-pyrrolidine]: Similar in having a spirocyclic core but with a different heterocyclic component.
Uniqueness
What sets (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid apart is its specific stereochemistry and the presence of a carboxylic acid functional group. This combination of features provides unique reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(1R,5S,6S)-4-oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c10-4-3-9(1-2-9)7-5(4)6(7)8(11)12/h5-7H,1-3H2,(H,11,12)/t5-,6-,7-/m1/s1 |
InChI Key |
ZOGVFGATYIFVRS-FSDSQADBSA-N |
Isomeric SMILES |
C1CC12CC(=O)[C@H]3[C@@H]2[C@@H]3C(=O)O |
Canonical SMILES |
C1CC12CC(=O)C3C2C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11916952.png)

![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)

![8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916980.png)



![Furo[2,3-b]quinoline](/img/structure/B11916999.png)
![Benzo[d]oxazol-2-ylboronic acid](/img/structure/B11917005.png)

![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)

